6-{[(4-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
The compound 6-{[(4-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry. Key structural features include:
This compound’s nitro group distinguishes it from analogs with halide or alkoxy substituents, influencing both physicochemical properties (e.g., solubility, stability) and biological activity .
Properties
IUPAC Name |
6-[(4-nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S2/c22-21(23)12-5-3-11(4-6-12)10-25-15-8-7-14-17-18-16(20(14)19-15)13-2-1-9-24-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYORYBZNXYNKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring is formed by reacting the triazole intermediate with suitable dicarbonyl compounds.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate with thiols or disulfides in the presence of a suitable catalyst.
Introduction of the Nitrophenylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-{[(4-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-{[(4-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is highly modifiable. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Selected Analogs
Biological Activity
The compound 6-{[(4-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- A triazolo ring system.
- A pyridazine core.
- A thiophenyl group and a nitrophenyl moiety linked via a sulfanyl group.
The molecular formula is , with a molecular weight of approximately 286.31 g/mol.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridazines have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in various cancer cell lines. The mechanism involves binding to the colchicine site on microtubules, disrupting microtubule dynamics essential for mitosis .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
| 4q | SGC-7901 | 0.014 |
These findings suggest that similar triazolo-pyridazine derivatives could exhibit potent antiproliferative effects against various cancer types.
Antimicrobial Activity
Preliminary studies on related compounds indicate potential antimicrobial properties. For example, thienopyrimidine derivatives have been evaluated for their ability to inhibit bacterial growth and show promise as antimicrobial agents . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Properties
Compounds in this class have also been investigated for anti-inflammatory effects. Studies demonstrate that certain derivatives can inhibit the production of pro-inflammatory cytokines and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This suggests potential applications in treating inflammatory diseases.
Case Study: Inhibition of Tumor Growth
A study focusing on a related triazolo-pyridazine compound demonstrated significant tumor growth inhibition in xenograft models. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size and improved survival rates among treated groups compared to controls .
Molecular Docking Studies
Molecular docking simulations reveal that the compound can effectively bind to target proteins involved in cancer progression. These studies help elucidate the binding affinities and interactions at the molecular level, providing insights into its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
